CID 89401296

Description

Significance in Biochemical Research

The primary significance of D-mannose 6-phosphate in biochemical research lies in its function as a specific molecular tag. wikipedia.orgsigmaaldrich.com This tag is essential for the transport of newly synthesized acid hydrolase precursor proteins from the Golgi apparatus to the lysosomes. wikipedia.orgresearchgate.net Lysosomes are cellular organelles containing a variety of enzymes that break down waste materials, foreign matter, and cellular debris. The proper functioning of these organelles is critical for cellular health.

The M6P tag is added to lysosomal enzymes in the cis-Golgi network. wikipedia.orgembopress.org This process involves the enzyme N-acetylglucosamine-1-phosphate transferase, which catalyzes the addition of the M6P marker to asparagine residues on the enzyme. wikipedia.org Once tagged, these enzymes are recognized by mannose 6-phosphate receptors (MPRs) in the trans-Golgi network, ensuring their correct delivery to the lysosomes. wikipedia.orgwikipedia.org

The study of this pathway is crucial for understanding several lysosomal storage diseases, which are genetic disorders resulting from the deficiency of specific lysosomal enzymes. wikipedia.orgtandfonline.com In many of these diseases, the M6P-dependent trafficking pathway is a key area of investigation for developing therapeutic strategies, such as enzyme replacement therapy (ERT). wikipedia.orgtandfonline.comm6ptherapeutics.com

Historical Perspectives in Glycobiology

The discovery of the mannose 6-phosphate-dependent pathway was a landmark in glycobiology. Research into I-cell disease, a severe lysosomal storage disorder, was instrumental in uncovering this mechanism. wikipedia.org Scientists observed that in patients with I-cell disease, lysosomal enzymes were being synthesized but were incorrectly secreted outside the cell instead of being transported to the lysosomes. wikipedia.org This led to the groundbreaking discovery that these enzymes lacked the crucial M6P tag necessary for proper targeting. wikipedia.org

Further investigations led to the identification and isolation of the mannose 6-phosphate receptors (MPRs), the proteins that recognize the M6P tag. wikipedia.org Two main types of MPRs were discovered: a larger, cation-independent receptor (CI-MPR) and a smaller, cation-dependent receptor (CD-MPR). wikipedia.orggoettingen-research-online.de This historical work laid the foundation for our current understanding of lysosomal biogenesis and the pathogenesis of related diseases.

Overview of Research Domains

The application of disodium (B8443419) D-mannose 6-phosphate in research is extensive and spans several domains:

Lysosomal Storage Diseases: As mentioned, it is central to understanding the molecular basis of these disorders and for the development and evaluation of ERTs. wikipedia.orgtandfonline.comm6ptherapeutics.com The efficiency of ERT often depends on the M6P content of the recombinant enzymes, which determines their uptake by cells. tandfonline.comm6ptherapeutics.com

Cancer Research: The cation-independent mannose 6-phosphate receptor (CI-MPR) also functions as a receptor for insulin-like growth factor II (IGF-II), a potent mitogen. wikipedia.orgnih.gov This dual function has implicated the M6P pathway in the regulation of cell growth and has become a subject of interest in cancer research. wikipedia.orgtandfonline.comnih.gov

Infectious Diseases: The M6P pathway is also exploited by some viruses to facilitate their entry into host cells, making it a potential target for antiviral therapies. nih.gov

Drug Delivery: The M6P receptor system is being explored as a target for delivering therapeutic agents specifically to the lysosomes. tandfonline.comresearchgate.net By attaching M6P tags to drugs, researchers aim to enhance their delivery to this organelle for the treatment of various diseases. tandfonline.com

Table 1: Key Research Findings Involving D-Mannose 6-Phosphate

| Research Area | Key Finding | Significance | Reference(s) |

|---|---|---|---|

| Lysosomal Enzyme Targeting | D-Mannose 6-phosphate acts as a specific recognition marker for the transport of enzymes to lysosomes. | Elucidated the fundamental mechanism of lysosomal biogenesis and the cause of I-cell disease. | wikipedia.orgwikipedia.org |

| Mannose 6-Phosphate Receptors | Discovery of two distinct receptors (CI-MPR and CD-MPR) that bind M6P-tagged enzymes. | Provided the molecular basis for the specific recognition and transport of lysosomal enzymes. | wikipedia.orggoettingen-research-online.de |

| Enzyme Replacement Therapy | The efficacy of ERT for lysosomal storage diseases is dependent on the M6P content of the therapeutic enzymes. | Established a critical quality attribute for the development of effective ERT drugs. | tandfonline.comm6ptherapeutics.com |

| Cancer Biology | The CI-MPR also binds to IGF-II, linking the M6P pathway to cell growth regulation. | Opened new avenues for investigating the role of this pathway in cancer development and therapy. | wikipedia.orgnih.gov |

| Infectious Disease | Some viruses utilize the M6P pathway for cellular entry. | Identified a potential target for the development of novel antiviral strategies. | nih.gov |

Table 2: Properties of D-Mannose 6-Phosphate

| Property | Value | Reference(s) |

|---|---|---|

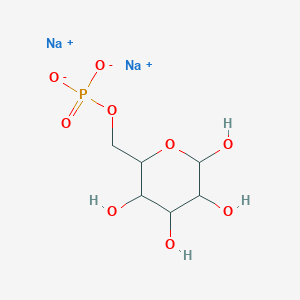

| Chemical Formula | C6H13O9P | wikipedia.org |

| Molar Mass | 260.136 g/mol | wikipedia.org |

| Function | Key targeting signal for lysosomal enzymes | wikipedia.orgsigmaaldrich.com |

| Metabolic Conversion | Converted to fructose (B13574) 6-phosphate by mannose phosphate (B84403) isomerase | wikipedia.orguniprot.orgwikipedia.org |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Disodium D-mannose 6-phosphate |

| D-mannose 6-phosphate |

| Fructose 6-phosphate |

| N-acetylglucosamine |

| Uridine diphosphate (B83284) |

| Insulin-like growth factor II |

| Mannose |

| Glucose |

Properties

CAS No. |

33068-18-7 |

|---|---|

Molecular Formula |

C6H13NaO9P |

Molecular Weight |

283.13 g/mol |

IUPAC Name |

disodium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate;hydrate |

InChI |

InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/t3-,4-,5-,6-;/m1./s1 |

InChI Key |

TZQUTLWZPHPOSF-MVNLRXSJSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)(O)O.[Na] |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |

physical_description |

White powder; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Ii. Biochemical Pathways and Metabolic Integration

Central Role as a Phosphorylated Hexose (B10828440) Intermediate

D-mannose 6-phosphate is a key phosphorylated simple sugar that holds a central position in various biological functions, including energy metabolism and glycosylation. numberanalytics.comcaymanchem.com It belongs to the class of organic compounds known as hexose phosphates, which are carbohydrates containing a six-carbon sugar backbone substituted by at least one phosphate (B84403) group. hmdb.ca Its strategic location in metabolic pathways allows it to be channeled into different routes depending on the cell's needs. nih.gov M6P can be directed towards energy production through glycolysis, serve as a precursor for the synthesis of other sugars, or be utilized in the N-glycosylation pathway for the modification of proteins. caymanchem.comacs.org

Mannose Metabolism Pathways

The metabolism of mannose is intricately linked with that of glucose, primarily through the intermediate D-mannose 6-phosphate. ontosight.ai This connection allows the cell to utilize dietary mannose and to synthesize mannose-derived structures from glucose.

The initial step in the metabolism of D-mannose is its phosphorylation to D-mannose 6-phosphate. This reaction is primarily catalyzed by the enzyme hexokinase, the same enzyme that initiates glycolysis by phosphorylating glucose. numberanalytics.comresearchgate.netlibretexts.org The reaction consumes one molecule of ATP and is essential for trapping mannose inside the cell, as the added phosphate group prevents the sugar from being transported back across the cell membrane. libretexts.org

Reaction: D-mannose + ATP → D-mannose 6-phosphate + ADP numberanalytics.com

Hexokinase exhibits a high affinity for mannose. numberanalytics.com Studies in rat parotid and pancreatic islet homogenates have shown that hexokinase has a greater affinity for the alpha-anomer of D-mannose compared to the beta-anomer, although the maximal velocity of the reaction is lower with the alpha-anomer. nih.gov Besides hexokinase, a polyphosphate-dependent mannose kinase found in some bacteria can also synthesize M6P, using inorganic polyphosphate as a more cost-effective phosphate donor than ATP. mdpi.com

D-mannose 6-phosphate can be reversibly converted to fructose (B13574) 6-phosphate (F6P), a key intermediate in the glycolytic pathway. ontosight.aiwikipedia.org This isomerization is catalyzed by the enzyme phosphomannose isomerase (PMI), also known as mannose-6-phosphate (B13060355) isomerase (MPI). wikipedia.orgebi.ac.uk This conversion is a critical juncture, as it directly links mannose metabolism to glycolysis, enabling cells to use mannose as an energy source. numberanalytics.comontosight.ai The reaction is metallodependent, requiring zinc as a cofactor. wikipedia.org

Reaction: D-mannose 6-phosphate ⇌ Fructose 6-phosphate numberanalytics.com

PMI is highly selective for the beta-anomer of M6P. wikipedia.org The enzyme plays a crucial role in providing the necessary D-mannose derivatives for various glycosylation reactions in eukaryotes. uniprot.orgmerckmillipore.com

Alternatively, D-mannose 6-phosphate can be converted to mannose-1-phosphate (M1P) by the enzyme phosphomannomutase (PMM). nih.govnih.govmolbiolcell.org This reaction is a key step in the pathway leading to the synthesis of activated mannose donors required for glycosylation. nih.gov M1P is the precursor for GDP-mannose, a fundamental building block for the synthesis of N-linked oligosaccharides, O-linked glycans, and other glycoconjugates. nih.govnih.gov The balance between the activity of phosphomannose isomerase and phosphomannomutase can therefore dictate whether mannose is used for energy or for building complex carbohydrates. nih.gov

Reaction: D-mannose 6-phosphate ⇌ D-mannose 1-phosphate nih.gov

Contribution to Glycolysis and Energy Metabolism

The conversion of D-mannose 6-phosphate to fructose 6-phosphate is the primary route through which mannose contributes to cellular energy production. numberanalytics.com Once formed, fructose 6-phosphate directly enters the glycolytic pathway, where it is further metabolized to pyruvate, generating ATP in the process. numberanalytics.comresearchgate.net This integration makes mannose a viable energy source for cells, particularly when glucose levels are low. researchgate.net In leukemia cells, for instance, mannose is metabolized through this pathway to fuel not only glycolysis but also the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate pathway (PPP), ultimately leading to ATP production. nih.gov

| Metabolic Pathway | Entry Point for Mannose Metabolism | Key Product |

| Glycolysis | Fructose 6-Phosphate | Pyruvate, ATP |

| Tricarboxylic Acid (TCA) Cycle | Acetyl-CoA (from Pyruvate) | ATP, NADH, FADH2 |

| Pentose Phosphate Pathway | Glucose 6-Phosphate (via Fructose 6-Phosphate) | NADPH, Pentoses |

This table illustrates how metabolites derived from D-mannose 6-phosphate feed into central energy-producing pathways.

Regulation of Metabolic Intermediates

D-mannose 6-phosphate is not just a passive intermediate; it also plays a role in the regulation of metabolic pathways. The accumulation of M6P can lead to feedback inhibition of hexokinase, the enzyme responsible for its own synthesis. numberanalytics.com This is a classic regulatory mechanism that prevents the excessive phosphorylation of mannose. numberanalytics.com

Furthermore, the concentration of M6P can influence the flux of metabolites through different pathways. In some cancer cells with low levels of phosphomannose isomerase, an accumulation of M6P can inhibit enzymes in the upper part of glycolysis. researchgate.net In another regulatory role, M6P has been shown to act as a signaling molecule under conditions of endoplasmic reticulum (ER) stress. molbiolcell.orgnih.gov Elevated M6P levels can trigger the cleavage of lipid-linked oligosaccharides, which are precursors for protein N-glycosylation. molbiolcell.orgnih.gov This suggests that M6P can act as a sensor of metabolic status, helping to coordinate glycosylation with other cellular processes. nih.gov

Impact on Glycoconjugate Synthesis

Disodium (B8443419) D-mannose 6-phosphate, functionally referred to as mannose-6-phosphate (M6P), is a pivotal precursor in the synthesis of a wide array of glycoconjugates. nih.gov These complex molecules, which consist of carbohydrates linked to proteins or lipids, are essential for numerous biological functions. The primary role of M6P in this context is as a substrate for a cascade of enzymatic reactions that build the mannose-containing components of these structures.

M6P is positioned at a critical metabolic crossroads. The majority of cellular M6P is isomerized to fructose-6-phosphate (B1210287) to enter the glycolytic pathway; however, a significant portion is diverted for anabolic processes. nih.gov This diversion is initiated by the enzyme phosphomannomutase, which converts M6P to mannose-1-phosphate (M1P). nih.govnih.gov M1P is subsequently activated to GDP-mannose, the primary donor of mannose for the synthesis of many glycoconjugates. nih.govmedchemexpress.com GDP-mannose is essential for the formation of dolichol-phosphate-mannose (Dol-P-Man), a lipid-linked sugar donor required for N-glycosylation, O-mannosylation, C-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors. nih.gov

A key pathway heavily reliant on M6P is the synthesis of lipid-linked oligosaccharides (LLOs), specifically the Glc₃Man₉GlcNAc₂-P-P-dolichol precursor used for protein N-glycosylation in the endoplasmic reticulum (ER). nih.govnih.gov Mannose constitutes the majority of the monosaccharide components in N-glycans, underscoring the necessity of a steady supply of M6P. nih.gov

Beyond its role as a building block, M6P functions as a crucial signaling molecule for the trafficking of certain glycoproteins. In the cis-Golgi apparatus, M6P is attached to the N-linked glycans of acid hydrolase precursor proteins. wikipedia.org This M6P tag serves as a specific recognition marker, directing these enzymes to the lysosomes, where they perform their degradative functions. wikipedia.org This targeting is mediated by mannose-6-phosphate receptors (MPRs) in the trans-Golgi network that bind to the M6P marker. wikipedia.org

Interestingly, M6P also exhibits a regulatory role in glycoconjugate metabolism, particularly under conditions of cellular stress. Studies have shown that elevated intracellular concentrations of M6P, which can occur during ER stress, can trigger the specific cleavage of mature LLOs. nih.govnih.gov This paradoxical reaction, where a precursor contributes to the breakdown of its product, is thought to be a stress-response mechanism to prevent the glycosylation of viral proteins or to manage the flux of the glycosylation pathway when protein synthesis is attenuated. nih.gov

| Glycoconjugate Pathway | Role of D-Mannose 6-Phosphate (M6P) | Key Intermediates Derived from M6P | Reference |

|---|---|---|---|

| N-Glycosylation | Essential precursor for the synthesis of the lipid-linked oligosaccharide (LLO) core. | Mannose-1-phosphate, GDP-mannose, Dolichol-phosphate-mannose | nih.govnih.gov |

| Lysosomal Enzyme Targeting | Acts as a specific signaling tag added to N-glycans of lysosomal enzymes for transport. | M6P tag on glycoprotein (B1211001) | wikipedia.org |

| O-Mannosylation | Indirect precursor for the mannose donor. | GDP-mannose, Dolichol-phosphate-mannose | nih.gov |

| C-Mannosylation | Indirect precursor for the mannose donor. | Dolichol-phosphate-mannose | nih.gov |

| GPI Anchor Synthesis | Indirect precursor for mannose components of the anchor. | GDP-mannose, Dolichol-phosphate-mannose | nih.gov |

Modulation of Glycolytic Pathway Flux

Disodium D-mannose 6-phosphate serves as a direct link between mannose metabolism and glycolysis, the central pathway for cellular energy production. wikipedia.org Upon entry into the cell, mannose is phosphorylated by hexokinase to form M6P, the same enzyme that initiates glycolysis by phosphorylating glucose. nih.govmdpi.com M6P is then converted into fructose-6-phosphate (F6P) by the enzyme phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase. wikipedia.orgwikipedia.orgmdpi.com Since F6P is a key intermediate in glycolysis, this conversion allows mannose to be catabolized for energy. wikipedia.orgnih.gov

The integration of M6P into the glycolytic pathway is not merely passive; M6P can actively modulate the pathway's flux. Research has demonstrated that M6P has the ability to inhibit several key enzymes involved in glucose metabolism. nih.gov This inhibitory action highlights the interconnected and competitive nature of sugar metabolism within the cell. nih.gov

The primary points of regulation by M6P include:

Hexokinases (HK): As a product of hexokinase activity on mannose, M6P can act as a competitive inhibitor for glucose, thereby regulating the entry of glucose into the glycolytic pathway. nih.gov

Phosphoglucose (B3042753) Isomerase (PGI): This enzyme catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate. M6P has been shown to inhibit PGI, potentially causing an accumulation of glucose-6-phosphate and shunting it towards other pathways like the pentose phosphate pathway. nih.gov

Glucose-6-Phosphate Dehydrogenase (G6PD): M6P can also inhibit G6PD, the rate-limiting enzyme of the pentose phosphate pathway. nih.gov

| Enzyme | Function in Glycolysis/Related Pathways | Modulatory Effect of D-Mannose 6-Phosphate (M6P) | Reference |

|---|---|---|---|

| Hexokinase (HK) | Phosphorylates glucose to glucose-6-phosphate (first step of glycolysis). | Inhibited by M6P (competitive with glucose). | nih.gov |

| Phosphoglucose Isomerase (PGI) | Converts glucose-6-phosphate to fructose-6-phosphate. | Inhibited by M6P. | nih.gov |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Rate-limiting enzyme of the Pentose Phosphate Pathway. | Inhibited by M6P. | nih.gov |

| Phosphomannose Isomerase (PMI) | Converts M6P to fructose-6-phosphate, linking mannose to glycolysis. | Substrate for the enzyme, facilitating entry into glycolysis. | wikipedia.org |

Iii. Cellular Trafficking and Receptor Interactions: the Mannose 6 Phosphate Pathway

Biosynthesis of the Mannose 6-Phosphate Recognition Marker

The creation of the M6P recognition marker is a two-step enzymatic process that occurs within the cis-Golgi network. This modification is exclusive to N-linked oligosaccharides of soluble lysosomal hydrolases.

The initial and rate-limiting step in the formation of the M6P marker is catalyzed by the enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GNPT). GNPT is a hexameric complex composed of three subunits: α₂, β₂, and γ₂. The α and β subunits are encoded by the GNPTAB gene, while the γ subunit is encoded by the GNPTG gene.

The enzyme possesses a unique mechanism for recognizing and phosphorylating lysosomal enzymes. The γ-subunit recognizes a specific protein patch on the surface of the lysosomal hydrolase, which then allows the catalytic α/β-subunits to transfer N-acetylglucosamine-1-phosphate (GlcNAc-1-phosphate) from the donor substrate, UDP-GlcNAc, to the C6 hydroxyl group of one or more mannose residues on the N-linked glycans of the hydrolase. This reaction results in the formation of a phosphodiester intermediate, GlcNAc-α-P-mannose.

| Parameter | Description | Reference |

|---|---|---|

| Subunit Composition | α₂β₂γ₂ hexamer | |

| Gene Products | α and β subunits from GNPTAB gene; γ subunit from GNPTG gene | |

| Function | Catalyzes the transfer of GlcNAc-1-phosphate to mannose residues on lysosomal enzymes | |

| Substrate Recognition | γ-subunit recognizes a protein determinant on the lysosomal enzyme | |

| Catalytic Action | α/β-subunits transfer the GlcNAc-1-phosphate group | |

| Product | A phosphodiester intermediate (GlcNAc-α-P-mannose) |

The second step in the formation of the M6P marker is the removal of the "covering" N-acetylglucosamine (GlcNAc) residue. This reaction is catalyzed by the enzyme α-N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, also known as the "uncovering enzyme" (UCE). This enzyme is a type I transmembrane glycoprotein (B1211001) that resides in the trans-Golgi network.

The uncovering enzyme hydrolyzes the phosphodiester bond in the GlcNAc-α-P-mannose intermediate, releasing the terminal GlcNAc and exposing the mannose 6-phosphate recognition marker on the lysosomal hydrolase. This final M6P moiety is then accessible for binding by the mannose 6-phosphate receptors.

The entire process of M6P marker formation is intrinsically linked to N-linked glycosylation, a major post-translational modification of proteins that occurs in the endoplasmic reticulum and Golgi apparatus. Soluble lysosomal enzymes, like many other secreted and membrane proteins, undergo the addition of a pre-formed oligosaccharide chain to specific asparagine residues.

As these enzymes transit through the Golgi cisternae, their N-linked glycans are extensively modified by a series of glycosidases and glycosyltransferases. It is within this context that the sequential actions of GNPT and the uncovering enzyme occur, leading to the specific phosphorylation of mannose residues on the high-mannose type N-glycans of lysosomal hydrolases. This phosphorylation is a critical sorting signal that diverts these enzymes from the secretory pathway and targets them to the lysosomes.

Mannose 6-Phosphate Receptor (M6PR) Systems

Once the mannose 6-phosphate recognition marker is exposed, it is recognized by one of two specific receptors in the trans-Golgi network: the Cation-Independent Mannose 6-Phosphate Receptor (CI-M6PR) and the Cation-Dependent Mannose 6-Phosphate Receptor (CD-M6PR). These receptors bind to the M6P-tagged lysosomal enzymes and facilitate their packaging into clathrin-coated vesicles for transport to the endosomes.

The Cation-Independent Mannose 6-Phosphate Receptor (CI-M6PR), also known as the insulin-like growth factor 2 (IGF2) receptor, is a large, multifunctional type I transmembrane glycoprotein with a molecular weight of approximately 300 kDa. Its extracytoplasmic domain is composed of 15 homologous repeats, with two of these domains responsible for binding to M6P. As its name suggests, its binding to M6P does not require divalent cations.

The CI-M6PR is involved in the trafficking of M6P-containing ligands from the Golgi to the endosomes, and also from the cell surface via endocytosis. It binds to M6P with high affinity, with a dissociation constant (Kd) in the nanomolar range. The receptor-ligand complex dissociates in the acidic environment of the late endosomes, releasing the lysosomal enzyme to continue its journey to the lysosome, while the receptor is recycled back to the Golgi.

| Characteristic | Description | Reference |

|---|---|---|

| Molecular Weight | ~300 kDa | |

| Structure | Type I transmembrane glycoprotein with 15 extracytoplasmic domains | |

| Ligand Binding | Binds M6P and IGF2 at distinct sites | |

| Cation Dependence | Independent of divalent cations for M6P binding | |

| Binding Affinity for M6P | High affinity (Kd = 2 nM) | |

| Trafficking | Golgi-endosome and cell surface-endosome pathways |

The Cation-Dependent Mannose 6-Phosphate Receptor (CD-M6PR) is a smaller, homodimeric type I transmembrane glycoprotein with a subunit molecular weight of approximately 46 kDa. Each monomer contains a single M6P-binding site in its extracytoplasmic domain. The binding of the CD-M6PR to M6P is enhanced by the presence of divalent cations, such as Mn²⁺.

The CD-M6PR primarily functions in the transport of M6P-tagged enzymes from the Golgi to the endosomes. It exists as a dimer or tetramer in solution and at the membrane. Similar to the CI-M6PR, the CD-M6PR binds its ligand in the Golgi and releases it in the acidic environment of the endosomes before being recycled. The binding affinity of the CD-M6PR for monovalent M6P ligands is in the micromolar range.

| Characteristic | Description | Reference |

|---|---|---|

| Molecular Weight | ~46 kDa per subunit | |

| Structure | Homodimeric type I transmembrane glycoprotein | |

| Ligand Binding | Binds M6P | |

| Cation Dependence | Binding enhanced by divalent cations (e.g., Mn²⁺) | |

| Binding Affinity for M6P | Kd = 8 x 10⁻⁶ M for mannose 6-phosphate | |

| Trafficking | Primarily Golgi-endosome pathway |

Structural Features and Binding Specificity

The precise targeting of lysosomal enzymes via the mannose 6-phosphate (M6P) pathway is contingent upon the specific recognition of the M6P signal by two distinct receptors: the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) and the Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR). While both are type I transmembrane glycoproteins with a large N-terminal extracytoplasmic domain, a single transmembrane segment, and a short C-terminal cytoplasmic tail, they possess unique structural characteristics that dictate their binding specificities. wikipedia.org

The CI-MPR , a large monomeric protein of approximately 300 kDa, is also known as the insulin-like growth factor II (IGF-II) receptor, highlighting its multifunctional nature. nih.gov Its extensive extracytoplasmic region is composed of 15 homologous domains, often referred to as MRH (mannose 6-phosphate receptor homology) domains. wikipedia.org Of these, domains 3, 5, and 9 have been identified as the primary sites for M6P binding. wikipedia.org Domains 3 and 9 exhibit high-affinity binding to M6P, while domain 5 binds with a weaker affinity. wikipedia.org This multi-domain arrangement allows the CI-MPR to recognize a wide array of phosphorylated glycan structures, enhancing its efficiency as a sorting receptor. wikipedia.org Notably, domain 11 is responsible for binding IGF-II, a function independent of M6P recognition. wikipedia.orgnih.gov

In contrast, the CD-MPR is a smaller, ~46 kDa protein that functions as a dimer, with the potential to form tetramers. wikipedia.orgnih.gov Its extracytoplasmic portion contains a single MRH domain per monomer. wikipedia.org As its name suggests, the binding of M6P to the CD-MPR is enhanced by the presence of divalent cations, although they are not strictly essential for ligand recognition in the human receptor. wikipedia.orgwikipedia.org

The binding of the M6P moiety to both receptors is a highly specific interaction. Key hydrogen bonds form between receptor residues and the hydroxyl groups at positions 2, 3, and 4 of the mannose ring, ensuring that only mannose is recognized. wikipedia.org The phosphate (B84403) group at the 6-position is also critical for high-affinity binding. This interaction is exquisitely pH-sensitive, with optimal binding occurring in the slightly acidic environment of the trans-Golgi Network (TGN), at a pH of approximately 6.5-6.7. dovepress.comfrontiersin.org

| Receptor | Molecular Weight | Structure | M6P Binding Domains | Ligand Binding Affinity (Kd) | Cation Dependence |

| CI-MPR | ~300 kDa | Monomer | Domains 3, 5, 9 | ~7 µM for M6P wikipedia.org | Independent |

| CD-MPR | ~46 kDa | Dimer/Tetramer | One per monomer | ~8 µM for M6P wikipedia.org | Enhanced by divalent cations |

Receptor Recycling and Dissociation Mechanisms

The efficient delivery of lysosomal enzymes and the continuous operation of the M6P pathway rely on the dissociation of the ligand-receptor complex in late endosomes and the subsequent recycling of the receptors back to the TGN. This process is primarily driven by the progressively acidic environment of the endosomal pathway. nih.gov

After budding from the TGN, vesicles containing the MPR-hydrolase complexes are transported to late endosomes. oup.com The internal pH of these compartments drops to around 5.0-5.5. google.com This acidification is crucial as it induces a conformational change in the MPRs, leading to a significant decrease in their affinity for the M6P ligand. wikipedia.orgnih.gov Consequently, the lysosomal hydrolases are released into the lumen of the endosome. oup.com

Once the cargo is released, the unoccupied MPRs are segregated into vesicles that bud off from the late endosome and are transported back to the TGN, making them available for another round of enzyme sorting. oup.com This recycling pathway ensures a constant supply of receptors at the TGN to bind newly synthesized hydrolases. nih.gov The CI-MPR is also found on the cell surface and can internalize extracellular M6P-containing ligands, trafficking them to the lysosome before recycling back to the TGN or the plasma membrane. wikipedia.org The CD-MPR, however, loses its ligand-binding ability at the neutral pH of the cell surface and primarily cycles between the TGN and endosomes. nih.gov

The dissociation is a direct consequence of the pH-dependent binding properties of the receptors. Both MPRs exhibit optimal ligand binding at a pH of ~6.5 and show little to no binding below pH 5.5. nih.gov This sharp pH-dependent release mechanism is fundamental for the unidirectional transport of hydrolases to the lysosome and the efficient reuse of the sorting receptors. nih.gov

Lysosomal Hydrolase Trafficking

Mechanism of Selective Transport to Lysosomes

The selective transport of newly synthesized soluble hydrolases to lysosomes is a multi-step process initiated in the cis-Golgi. Here, the enzymes are specifically "tagged" with the M6P recognition marker. This process involves two key enzymes. First, UDP-N-acetylglucosamine-1-phosphotransferase recognizes a specific protein signal patch on the surface of the lysosomal hydrolases and catalyzes the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-phosphate) to one or more mannose residues on the N-linked oligosaccharides of the hydrolase. pnas.org Subsequently, a second enzyme, α-N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (also known as the "uncovering enzyme"), removes the GlcNAc group, exposing the M6P moiety. wikipedia.org

This M6P tag is the critical sorting signal. As the hydrolases transit to the TGN, they are recognized and bound by the CI-MPR and CD-MPR. frontiersin.org The luminal domains of the MPRs bind to the M6P tag, while their cytoplasmic tails interact with components of the clathrin-coated vesicle machinery, specifically the adaptor protein complex AP-1 and the Golgi-localizing, γ-adaptin ear homology domain, ARF-binding (GGA) proteins. biologists.comnih.gov This interaction concentrates the MPR-ligand complexes into budding vesicles. nih.gov In this manner, the lysosomal enzymes are effectively segregated from the main secretory pathway, which transports proteins destined for secretion or insertion into the plasma membrane.

Vesicular Transport Dynamics (Trans-Golgi Network, Endosomes, Lysosomes)

The transport of MPR-hydrolase complexes from the TGN to the lysosomes is mediated by clathrin-coated vesicles. biologists.com The formation of these vesicles is a highly regulated process. The cytoplasmic tails of the MPRs, containing specific sorting signals, recruit adaptor proteins such as AP-1 and GGAs to the TGN membrane. nih.gov These adaptors, in turn, recruit clathrin triskelions. nih.gov The polymerization of clathrin into a polygonal lattice provides the mechanical force to deform the membrane, leading to the formation of a coated bud. researchgate.net

Once the bud is fully formed and enriched with the MPR-cargo complexes, it pinches off from the TGN to become a free transport vesicle. researchgate.net Shortly after budding, the clathrin coat disassembles, exposing the underlying vesicle membrane for interaction with the cytoskeleton and subsequent fusion with the target organelle, the late endosome. google.com

Upon fusion with the late endosome, the acidic internal environment facilitates the dissociation of the hydrolases from the MPRs, as previously described. nih.gov The hydrolases are then retained within the maturing endosome, which will eventually develop into a lysosome. The now-unloaded MPRs are sorted into different vesicles that recycle back to the TGN for further rounds of transport. oup.com This dynamic process of budding, transport, fusion, and recycling ensures a continuous and specific delivery of hydrolytic enzymes to the lysosomes while maintaining the integrity of the different cellular compartments.

Mannose 6-Phosphate-Independent Lysosomal Targeting Pathways

While the M6P pathway is the primary route for targeting most soluble lysosomal enzymes, alternative, M6P-independent mechanisms exist for certain proteins.

Role of Lysosomal Integral Membrane Protein-2 (LIMP-2)

A prominent example of M6P-independent targeting involves the Lysosomal Integral Membrane Protein-2 (LIMP-2), also known as SCARB2. LIMP-2 is a type III transmembrane glycoprotein that is crucial for the transport of the lysosomal enzyme β-glucocerebrosidase (GCase) to the lysosome. oup.compnas.org GCase is the enzyme deficient in Gaucher disease. pnas.org

The interaction between LIMP-2 and GCase occurs in the endoplasmic reticulum. pnas.org The LIMP-2/GCase complex then traffics through the Golgi apparatus to the lysosomes. pnas.org The binding between the two proteins is mediated by hydrophobic helical interfaces. pnas.org Similar to the M6P pathway, the dissociation of GCase from LIMP-2 is pH-dependent, occurring within the acidic environment of the lysosome, which likely triggers a conformational change in LIMP-2. nih.gov

Role of Sortilin

Sortilin, a type I membrane glycoprotein, functions as a crucial sorting receptor in the trans-Golgi network (TGN), endosomes, and at the cell surface, playing a significant role in cellular trafficking. wikipedia.org It is a member of the vacuolar protein sorting 10 protein (Vps10p) domain receptor family and exhibits homology with the cation-dependent and cation-independent mannose 6-phosphate receptors (CD-MPR and CI-MPR). nih.govplos.org This structural similarity underlies its function as an alternative receptor in the trafficking of certain lysosomal enzymes, particularly in pathways independent of the mannose 6-phosphate (M6P) recognition marker.

While the M6P-dependent pathway is the primary route for the transport of most newly synthesized lysosomal hydrolases, evidence has established the existence of M6P-independent mechanisms. nih.gov Sortilin is a key player in one of these alternative pathways. nih.gov It has been demonstrated to mediate the lysosomal targeting of several proteins, including prosaposin (PSAP), GM2 ganglioside activator protein (GM2AP), acid sphingomyelinase (ASM), and cathepsins D and H. nih.govum.es This function is particularly critical in certain physiological contexts and pathological conditions, such as I-cell disease, where the M6P pathway is non-functional. um.es In such cases, sortilin's role in trafficking specific lysosomal proteins becomes essential for maintaining lysosomal function. um.es

The trafficking itinerary of sortilin involves shuttling between the TGN and endosomes, a process that is mechanistically similar to that of the M6P receptors. nih.gov The cytoplasmic tail of sortilin contains potent signals for Golgi-endosome sorting. nih.govembopress.orgnih.gov These signals interact with cytosolic sorting proteins, such as the GGA family of adaptors, which are also involved in the M6P receptor-mediated transport. nih.govembopress.orgnih.gov This functional homology in their cytosolic domains highlights a conserved trafficking mechanism between sortilin and the M6P receptors. um.es

In addition to its role in M6P-independent trafficking, sortilin can also work in concert with the M6P pathway. For instance, in kidney endothelial cells, both sortilin and the M6P receptor are involved in the endocytosis of α-galactosidase A. plos.orgnih.gov This indicates that sortilin is not merely a redundant system but can act as a complementary receptor to ensure the efficient delivery of specific enzymes to the lysosome. nih.gov

| Finding | Description |

| Homology and Structural Similarity | Sortilin is homologous to the yeast vacuolar protein sorting 10 (VPS10) and the cation-dependent and cation-independent mannose 6-phosphate receptors (CD-MPR and CI-MPR). nih.gov |

| M6P-Independent Trafficking | Sortilin mediates the transport of specific lysosomal enzymes, including prosaposin, GM2 activator protein, acid sphingomyelinase, and cathepsins D and H, to the lysosome, independent of the M6P tag. nih.govnih.govum.es |

| Golgi-Endosome Shuttling | The cytoplasmic tail of sortilin contains sorting signals that direct its trafficking between the trans-Golgi network and endosomes, a process involving GGA and AP-1 adaptor proteins. um.esnih.govembopress.orgnih.gov |

| Compensatory Role | In lysosomal storage disorders like I-cell disease, where the M6P pathway is defective, sortilin provides an alternative route for the delivery of certain hydrolases to the lysosome. um.es |

| Cooperative Function with M6P Receptors | Sortilin and M6P receptors can act together in the uptake and trafficking of certain enzymes, such as α-galactosidase A in kidney endothelial cells. plos.orgnih.gov |

| Ligand Binding | The Vps10p domain of sortilin is responsible for binding a wide range of proteins, facilitating their transport. nih.gov |

Iv. Enzymology and Enzyme Substrate Relationships

Enzymes Interacting with D-Mannose 6-Phosphate

The metabolic fate and biological functions of D-mannose 6-phosphate are dictated by its interactions with a specific set of enzymes. These interactions are fundamental to pathways such as glycolysis, glycoprotein (B1211001) synthesis, and cellular signaling.

Phosphomannose Isomerase (PMI), also known as Mannose-6-phosphate (B13060355) isomerase (MPI), is a crucial housekeeping enzyme that catalyzes the reversible isomerization of D-mannose 6-phosphate (M6P) to fructose (B13574) 6-phosphate (F6P). nih.govwikipedia.org This reaction connects mannose metabolism to glycolysis, allowing cells to utilize mannose as an energy source. wikipedia.org The enzyme is found in a wide range of organisms, from bacteria and fungi to mammals, and is vital for processes like cell wall synthesis and viability. nih.govmedchemexpress.com

The catalytic mechanism of PMI is complex, involving the conversion of an aldose (mannose) to a ketose (fructose). wikipedia.org The reaction is hypothesized to proceed through a cis-enediol intermediate. nih.gov This process involves the opening of the sugar ring, a proton transfer, and subsequent ring closure to form the product. nih.gov PMI is a zinc-dependent metalloenzyme, and the zinc ion is crucial for substrate binding. nih.govresearchgate.net Studies on PMI from Salmonella typhimurium have suggested that specific amino acid residues, such as Lys86, Lys132, and Arg274, play vital roles in the catalytic process, with Lys86 likely acting as the catalytic base that abstracts a proton during isomerization. nih.gov In human PMI, other residues like Tyr278, His99, and Asp270 are thought to be involved in the mechanism. wikipedia.org

Regulation of PMI activity is essential for cellular homeostasis. The enzyme exhibits a high degree of selectivity for the beta anomer of M6P. wikipedia.org The alpha anomer of M6P shows no activity and may even act as an inhibitor. wikipedia.org Other known inhibitors include erythrose 4-phosphate and mannitol (B672) 1-phosphate. wikipedia.org Because PMI is important for the virulence of many pathogenic organisms, it is considered a potential target for antimicrobial drugs. nih.gov

Table 1: Research Findings on Phosphomannose Isomerase (PMI) and D-Mannose 6-Phosphate

| Aspect | Finding | Source(s) |

|---|---|---|

| Function | Catalyzes the reversible isomerization of D-mannose 6-phosphate (M6P) to fructose 6-phosphate (F6P). | nih.govwikipedia.org |

| Metabolic Role | Links mannose metabolism to glycolysis and is essential for glycoprotein biosynthesis. | wikipedia.orgmedchemexpress.com |

| Cofactor | Zinc (Zn²⁺) is essential for substrate binding and catalytic activity. | nih.govresearchgate.net |

| Mechanism | Proceeds via a cis-enediol intermediate, involving sugar ring opening and proton transfer. | nih.gov |

| Key Residues | In S. typhimurium, Lys86, Lys132, and Arg274 are catalytically important. In humans, Tyr278, His99, and Asp270 are implicated. | nih.govwikipedia.org |

| Substrate Specificity | Highly specific for the β-anomer of M6P. The α-anomer can be inhibitory. | wikipedia.org |

| Inhibitors | Inhibited by erythrose 4-phosphate, mannitol 1-phosphate, and the α-anomer of M6P. | wikipedia.org |

| Clinical Relevance | A potential drug target for antimicrobial and antifungal therapies due to its role in pathogen virulence. | nih.gov |

Hexokinase is the enzyme responsible for the initial step in mannose metabolism, catalyzing the phosphorylation of D-mannose to produce D-mannose 6-phosphate. wikipedia.org This reaction is a critical entry point for mannose into cellular metabolic pathways, including glycolysis and glycosylation. wikipedia.org The process utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. ebi.ac.uk

Studies on mammalian hexokinase have revealed specificity for different anomers of D-mannose. The enzyme displays a greater affinity for the alpha-anomer of D-mannose but a lower maximal velocity (Vmax) compared to the beta-anomer. nih.gov This anomeric specificity is similar to its preference for D-glucose anomers but is a mirror image of the specificity observed in yeast hexokinase. nih.gov The phosphorylation of mannose to M6P traps the sugar inside the cell, as the added phosphate group is charged, preventing it from being easily transported back across the cell membrane. wikipedia.org

Phosphomannomutase (PMM) is an isomerase that catalyzes the interconversion of D-mannose 6-phosphate to D-mannose 1-phosphate. wikipedia.org This reaction is a key step in the synthesis of GDP-mannose, a crucial precursor for the N-linked glycosylation of proteins. nih.gov The enzyme belongs to the phosphotransferase family, specifically phosphomutases, which transfer phosphate groups within the same molecule. wikipedia.org

In humans, there are two main paralogs of this enzyme, PMM1 and PMM2. nih.gov While both enzymes can catalyze the conversion of M6P, they exhibit different substrate specificities and kinetic properties. nih.govresearchgate.net For instance, PMM1 also shows phosphoglucomutase activity, converting glucose-1-phosphate to glucose-6-phosphate, whereas PMM2 is significantly slower with glucose-1-phosphate as a substrate. nih.gov The activity of PMM is dependent on cofactors such as D-glucose 1,6-bisphosphate and D-mannose 1,6-bisphosphate. wikipedia.org Deficiencies in PMM2 activity are the cause of the most common congenital disorder of glycosylation, PMM2-CDG (also known as CDG-Ia). nih.gov

Table 2: Research Findings on Phosphomannomutase (PMM) and D-Mannose 6-Phosphate

| Aspect | Finding | Source(s) |

|---|---|---|

| Function | Catalyzes the reversible conversion of D-mannose 6-phosphate to D-mannose 1-phosphate. | wikipedia.org |

| Metabolic Role | A key step in the synthesis of GDP-mannose, a precursor for protein glycosylation. | nih.gov |

| Enzyme Class | Belongs to the family of isomerases, specifically alpha-D-mannose 1,6-phosphomutase. | wikipedia.org |

| Human Paralogs | Two main forms exist: PMM1 and PMM2, with differing substrate specificities and tissue expression. | nih.govresearchgate.net |

| Cofactors | Requires D-glucose 1,6-bisphosphate and D-mannose 1,6-bisphosphate for activity. | wikipedia.org |

| Clinical Relevance | Deficiency in PMM2 leads to Congenital Disorder of Glycosylation Type Ia (PMM2-CDG). | nih.gov |

An alternative pathway for the synthesis of D-mannose 6-phosphate involves the use of a polyphosphate-dependent mannose kinase. Research has identified such an enzyme from Arthrobacter sp. that can phosphorylate mannose using inorganic polyphosphate (poly(P)) as the phosphate donor instead of the more expensive ATP. mdpi.comresearchgate.net This enzymatic method presents a cost-effective and environmentally friendly alternative to chemical synthesis. mdpi.com

The synthesis process using this kinase has been optimized, achieving a conversion efficiency of nearly 100% under ideal conditions. mdpi.comresearchgate.net The reaction is typically carried out at a pH of 8.5 and a temperature of 30°C, with magnesium chloride (MgCl₂) as a required cofactor. researchgate.net The reaction rate is rapid in the initial hours and gradually plateaus, reaching over 90% conversion within 24 hours. mdpi.comresearchgate.net This method has shown promise for industrial-scale applications due to its high efficiency and the use of a readily available, inexpensive phosphate donor. mdpi.com

Table 3: Research Findings on Polyphosphate-Dependent Mannose Kinase for M6P Synthesis

| Aspect | Finding | Source(s) |

|---|---|---|

| Enzyme Source | Arthrobacter sp. | mdpi.comresearchgate.net |

| Function | Catalyzes the phosphorylation of D-mannose to D-mannose 6-phosphate. | mdpi.com |

| Phosphate Donor | Utilizes inorganic polyphosphate (poly(P)) instead of ATP. | mdpi.comresearchgate.net |

| Advantages | Cost-effective, high conversion efficiency (up to 99%), and environmentally safer than chemical synthesis. | mdpi.com |

| Optimal Conditions | pH 8.5, 30°C, with MgCl₂ as a cofactor. | researchgate.net |

| Reaction Kinetics | Rapid initial rate, with conversion reaching over 82% in 12 hours and over 92% in 24 hours. | mdpi.comresearchgate.net |

| Application | Shows potential for large-scale industrial production of D-mannose 6-phosphate. | mdpi.com |

The bacterium Shigella flexneri possesses a gene, phoN-Sf, located on its large virulence plasmid, which encodes a nonspecific acid phosphatase. nih.gov This enzyme is predominantly found in the periplasm of the bacterium and exhibits optimal activity at a pH of 6.6. nih.gov The primary function of acid phosphatases is the hydrolysis of phosphate monoesters, which involves the removal of a phosphate group from a substrate. This catalytic activity is the reverse of synthesis (phosphorylation). There is no evidence in the available scientific literature to suggest that the acid phosphatase from Shigella flexneri is involved in the synthesis of D-mannose 6-phosphate. Its established role as a phosphatase indicates it would catalyze the dephosphorylation of M6P, should it act as a substrate.

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibiotics. There is no direct scientific evidence to suggest that D-mannose 6-phosphate acts as an inhibitor of bacterial DNA gyrase. The known inhibitors of this enzyme are typically complex organic molecules, such as those belonging to the quinolone and aminocoumarin classes of antibiotics, which interfere with the enzyme's ATP-binding or DNA-cleavage and re-ligation functions. Simple sugar phosphates like D-mannose 6-phosphate are not documented as having this inhibitory activity.

Kinetics and Mechanism of Enzymatic Reactions

The enzymatic conversion and recognition of M6P are characterized by high specificity and intricate catalytic mechanisms. Key enzymes that interact with M6P include phosphomannose isomerase (PMI), phosphomannomutase (PMM), and the phosphotransferase responsible for its synthesis.

The specific binding of M6P by enzymes and receptors is a critical first step for catalysis and biological transport. This recognition is achieved through precise interactions between the substrate and amino acid residues within the protein's active site or binding pocket.

Phosphomannose Isomerase (PMI): Also known as mannose-6-phosphate isomerase (MPI), this enzyme catalyzes the reversible isomerization of M6P to fructose 6-phosphate (F6P). wikipedia.orgnih.gov The active site of PMI contains a zinc ion, which is crucial for binding the substrate. nih.gov The structure of PMI features a specific threonine residue (Thr291) that creates additional space in the active site. This space is necessary to accommodate the unique stereochemistry of M6P at the C2 position, allowing for the rotation required to form the cis-enediol intermediate. wikipedia.org The enzyme shows a high degree of selectivity for the beta anomer of M6P. wikipedia.org

Phosphomannomutase (PMM): PMM catalyzes the interconversion of mannose-6-phosphate and mannose-1-phosphate (M1P). nih.govcdghub.com Structural studies of PMM in complex with M1P reveal key interactions that are indicative of M6P binding. Specific residues involved in coordinating the substrate include Asp190 and Arg132, which interact with the C-2 hydroxyl group, and Arg28, which interacts with the C-4 hydroxyl. The phosphate group is held in place by interactions with Ser188 and the main chain amide of Met186. unm.edu The precise positioning of the substrate within the active site is essential for the subsequent phosphoryl transfer.

Mannose 6-Phosphate Receptors (MPRs): M6P acts as a vital targeting signal for lysosomal enzymes. wikipedia.org This signal is recognized by cation-independent (CI-MPR) and cation-dependent (CD-MPR) mannose 6-phosphate receptors in the trans-Golgi network. wikipedia.org The CI-MPR has a large extracellular region composed of 15 homologous domains, four of which (domains 3, 5, 9, and 15) are known to be carbohydrate-recognition domains (CRDs). nih.govnih.gov These domains bind M6P with varying affinities through a set of conserved residues, including a critical tyrosine residue. nih.gov Binding is pH-dependent, being most effective at the near-neutral pH of the Golgi (pH 6.5–6.7) and dissociating at the more acidic pH of endosomes (pH 6.0), which allows for the release of the lysosomal enzyme. wikipedia.orgwikipedia.org

Phosphotransferases are enzymes that catalyze the transfer of a phosphoryl group. In the context of M6P, two key enzymes are GlcNAc-1-phosphotransferase, which creates the M6P tag, and phosphomannomutase, which interconverts M6P and M1P via a phosphotransferase mechanism.

GlcNAc-1-phosphotransferase (GNPT): This enzyme catalyzes the first, and rate-limiting, step in the formation of the M6P recognition marker on lysosomal hydrolases. nih.gov It transfers N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from a UDP-GlcNAc donor to specific mannose residues on the N-linked glycans of the target enzyme. mdpi.com The catalytic domain of GNPT features a deep cavity for binding UDP-GlcNAc, and structural analysis points toward a one-step transfer mechanism for the phosphoryl group. nih.gov A second enzyme, N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (also known as the "uncovering enzyme"), subsequently removes the GlcNAc, exposing the M6P tag. mdpi.com

Phosphomannomutase (PMM): PMM functions as a phosphotransferase by catalyzing the intramolecular transfer of a phosphate group between the C1 and C6 positions of mannose. nih.govunm.edu The reaction proceeds through a "ping-pong" mechanism involving a covalent phospho-enzyme intermediate. nih.gov An active site aspartate residue (Asp19) acts as the nucleophile, attacking the substrate's phosphate group to form a phosphoaspartyl intermediate and a dephosphorylated sugar. unm.edu This is followed by the transfer of the phosphoryl group from the enzyme to the other hydroxyl position on the sugar, regenerating the active site and producing the isomerized product. A separate aspartate residue (Asp21) functions as a general acid/base catalyst during these phosphoryl transfer steps. unm.edu

Allosteric Regulation and Enzyme Modulation

The activities of enzymes that interact with M6P can be finely tuned through allosteric regulation, where the binding of a molecule at a site other than the active site modulates the enzyme's catalytic function. study.com

Phosphomannomutase 1 (PMM1): Human PMM1 exhibits a fascinating example of allosteric regulation that acts as a molecular switch between two different functions. nih.gov Under normal conditions, it functions as a mutase. However, during ischemia, the accumulation of inosine (B1671953) monophosphate (IMP) triggers a switch in its activity. IMP binds allosterically to the substrate recruitment site, which inhibits the mutase activity. Simultaneously, this binding activates a phosphatase activity, causing the enzyme to hydrolyze its phosphoaspartyl intermediate. nih.gov This switch is mediated by long-range electrostatic interactions with specific arginine residues (Arg180 and Arg183) that are present in PMM1 but not in its PMM2 isoform. nih.gov

| Condition | Allosteric Effector | Binding Site | Effect on Mutase Activity | Effect on Phosphatase Activity | Biological Context |

|---|---|---|---|---|---|

| Normal | None | N/A | Active | Inactive | Standard metabolism, glycosylation |

| Ischemic | IMP | Substrate recruitment site | Inhibited | Activated | Rescues glycolysis during ischemia |

Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR): The binding of M6P-containing ligands to the CI-MPR is subject to complex allosteric regulation. The receptor undergoes dynamic, pH-dependent conformational changes upon ligand binding. nih.gov There is evidence of allosteric cooperativity between the different carbohydrate-recognition domains, which allows for high-affinity binding. nih.govnih.gov For instance, the binding of other ligands, such as insulin-like growth factor 2 (IGF2), to a separate site on the receptor can allosterically modulate the M6P binding sites. Structural models show that IGF2 binding can cause conformational changes that occlude the M6P binding pocket of domain 9, thereby regulating its ability to bind lysosomal enzymes. researchgate.net

Metabolic Feedback Modulation: M6P can also act as a modulator in interconnected metabolic pathways. In Saccharomyces cerevisiae strains lacking phosphomannose isomerase, the accumulation of intracellular M6P was found to inhibit the activity of phosphoglucose (B3042753) isomerase. nih.gov This enzyme catalyzes the conversion of glucose 6-phosphate to fructose 6-phosphate, a key step in glycolysis. This product inhibition demonstrates how fluctuations in M6P levels can exert regulatory control over central carbon metabolism. nih.gov

V. Advanced Synthesis Methodologies for Research Applications

Enzymatic Synthesis Routes

Enzymatic synthesis presents a highly efficient, cost-effective, and environmentally safer alternative to chemical methods for producing D-mannose 6-phosphate. mdpi.comresearchgate.net These biocatalytic routes leverage the high specificity of enzymes to phosphorylate mannose directly, avoiding the need for complex protection and deprotection steps. mdpi.com

A prominent enzymatic method utilizes a polyphosphate-dependent mannose kinase, such as the one isolated from Arthrobacter sp. mdpi.comresearchgate.net This system is particularly advantageous because it uses inorganic polyphosphate as the phosphoryl group donor. mdpi.com Polyphosphate is a simple, inexpensive polymer of phosphate (B84403) residues linked by high-energy bonds, making it a cost-effective substitute for the more expensive and complex adenosine (B11128) triphosphate (ATP) typically required by kinases. mdpi.comresearchgate.net The enzyme, which can be produced efficiently through heterologous expression in microorganisms like E. coli, specifically catalyzes the transfer of a phosphate group from polyphosphate to the C6 position of D-mannose. mdpi.com

To maximize the yield and efficiency of the enzymatic synthesis, several key reaction parameters must be optimized. The response surface method is one technique used to systematically explore these parameters to find the optimal conditions. mdpi.comresearchgate.net Studies on the polyphosphate-dependent mannose kinase from Arthrobacter have identified optimal conditions that lead to conversion efficiencies of up to 99%. mdpi.comresearchgate.net

Key optimization parameters include:

Metal Ions: The enzyme's activity is highly dependent on the presence of divalent metal ions. Magnesium (Mg²⁺) has been identified as the most effective cofactor, with optimal concentrations typically between 10 mM and 20 mM. mdpi.com While a concentration of 10 mM Mg²⁺ can yield a conversion efficiency of nearly 95%, other ions such as copper (Cu²⁺), cobalt (Co²⁺), and nickel (Ni²⁺) have been shown to significantly reduce the reaction rate. mdpi.com

Temperature: The optimal reaction temperature for this kinase is around 30 °C, at which the highest conversion efficiency (approximately 85% in initial single-factor tests) is achieved. mdpi.comresearchgate.net Temperatures that are significantly higher or lower can inhibit the enzyme's activity. mdpi.comresearchgate.net

pH: The reaction is typically carried out at a slightly alkaline pH, with pH 8.5 being optimal for the catalytic activity of the enzyme. mdpi.comresearchgate.net

Substrate Concentration: The ratio of the substrates, mannose and polyphosphate, is crucial. While sufficient polyphosphate is needed to drive the reaction, excessively high concentrations can lead to substrate inhibition, possibly due to the chelation of essential Mg²⁺ ions. mdpi.com Optimal conversion was achieved with mannose and polyphosphate concentrations of 20 g/L each. mdpi.com

Table 1: Optimal Biocatalytic Parameters for Mannose-6-Phosphate (B13060355) Synthesis

| Parameter | Optimal Condition/Value | Observed Effect |

|---|---|---|

| Metal Ion | Mg²⁺ (10 mM - 20 mM) | Essential for enzyme activity; other ions like Cu²⁺ are inhibitory. mdpi.com |

| Temperature | 30 °C | Extreme temperatures inhibit the reaction. mdpi.comresearchgate.net |

| pH | 8.5 | Optimal for kinase catalytic function. mdpi.com |

| Substrate Concentration | Mannose (20 g/L), Polyphosphate (20 g/L) | High polyphosphate concentrations can inhibit the reaction. mdpi.com |

The optimized enzymatic process has proven suitable for scaled-up production, demonstrating its potential for industrial and large-scale research applications. mdpi.comresearchgate.net A successful amplification of the synthesis has been conducted in a 1-liter stirred reactor with a 200 mL reaction volume. mdpi.com

For this scaled-up process, the reaction mixture contained 20 g/L of mannose, 20 g/L of polyphosphate, and 10 mM MgCl₂ at a constant pH of 8.5 and a temperature of 30 °C. mdpi.com Under these optimized conditions, the reaction proceeded rapidly, with complete conversion of mannose to D-mannose 6-phosphate observed within one hour. mdpi.com This demonstrates that the polyphosphate-dependent mannose kinase system is a robust and highly efficient method for the large-scale production of D-mannose 6-phosphate for research purposes. mdpi.comresearchgate.net

Analog Synthesis and Modification for Receptor Probing

The synthesis of D-mannose 6-phosphate (M6P) analogs is a critical area of research for probing the structural and chemical requirements of mannose-6-phosphate receptors, particularly the cation-independent mannose-6-phosphate/insulin-like growth factor 2 receptor (CI-M6P/IGF2R). researchgate.netresearchgate.net These receptors are integral to various physiological pathways, including the transport of lysosomal enzymes. nih.govwikipedia.org By systematically modifying the M6P structure, researchers can investigate the specific molecular interactions that govern ligand-receptor binding, leading to the development of more potent and stable ligands for potential therapeutic applications. nih.govnih.gov

A primary motivation for creating M6P analogs is to enhance chemical and enzymatic stability. nih.gov The native M6P is susceptible to hydrolysis by phosphatases found in the blood. researchgate.net To overcome this, synthetic strategies often focus on replacing the phosphate group with bioisosteres that mimic its stereoelectronic properties but are resistant to enzymatic cleavage. researchgate.net Commonly synthesized analogs include those with carboxylate, malonate, or phosphonate (B1237965) groups in place of the phosphate moiety. nih.govresearchgate.net Studies have shown that several of these analogs not only exhibit increased stability in human serum but also display an equivalent or even higher binding affinity for the CI-M6P/IGF2R compared to the natural M6P. researchgate.netresearchgate.net

Synthetic approaches to these analogs are diverse. One efficient method involves the use of a key cyclic sulfate (B86663) intermediate, which allows for the introduction of various modifications at the C-6 position through nucleophilic displacement. researchgate.net Chemoenzymatic synthesis is another powerful technique, enabling the creation of homogeneous M6P-containing glycoproteins with precise modifications. acs.org This method allows for the controlled placement of M6P moieties on different branches of oligosaccharide chains, which has been crucial in determining that the location and valency of M6P are critical for high-affinity receptor binding. acs.org For instance, research has revealed that a single M6P unit on the α-1,3-branch of an oligomannose structure is sufficient for high-affinity binding, whereas a moiety on the α-1,6-branch is less critical. acs.org

Further modifications involve altering the anomeric center of the mannose ring or attaching different functional groups. nih.gov Replacing the anomeric hydroxyl group with an aromatic aglycone, for example, can slightly improve receptor recognition, likely due to lipophilic interactions within the receptor's binding pocket. nih.gov To facilitate purification and characterization, hydrophobic residues like Tryptophan (Trp) can be incorporated into glycopeptide analogs, which aids in retention during reverse-phase high-performance liquid chromatography (RP-HPLC) and allows for concentration determination via UV spectroscopy. nih.gov

The following table summarizes research findings on various M6P analogs and their binding affinity for the CI-M6P/IGF2R.

| Analog Type | Modification Strategy | Key Research Finding | Reference |

|---|---|---|---|

| Carboxylate Analogs | Replacement of the phosphate group with isosteric carboxylate groups. researchgate.net | Showed binding affinity equivalent to or higher than native M6P and were significantly more stable in human serum. researchgate.net | researchgate.net |

| Malonate Derivative | Substitution of the phosphate with a malonate group, which introduces two negative charges. researchgate.net | Demonstrated high affinity for the CI-M6P receptor, highlighting the importance of two negative charges for strong binding. researchgate.net | researchgate.net |

| Phosphonate Analogs | Replacement of the phosphate with a stable phosphonate moiety. nih.gov | Exhibited higher affinity and stronger stability in serum compared to M6P itself. nih.gov | nih.gov |

| Multi-mannosylated Ligands | Chemoenzymatic synthesis to create bivalent glycopeptides with multiple M6P-oligosaccharide ligands. nih.govacs.org | Demonstrated significantly stronger binding than monomeric analogs, confirming the critical role of valency in receptor interaction. nih.govacs.org | nih.govacs.org |

| C6-Amido Sugar Nucleotide | Modification at the C6 position to create an amide derivative of a GDP-mannose precursor. d-nb.info | Acted as a micromolar inhibitor of GDP-mannose dehydrogenase, a key enzyme in certain bacterial pathways. d-nb.info | d-nb.info |

Purification Techniques for Synthesized Disodium (B8443419) D-Mannose 6-Phosphate

The purification of synthesized Disodium D-mannose 6-phosphate and its analogs is a critical step to ensure high purity for research applications. Given the polar and charged nature of these phosphorylated carbohydrates, specialized chromatographic techniques are required to separate them from reaction byproducts, unreacted starting materials, and other impurities. teledynelabs.com The choice of purification method is often dictated by the specific properties of the target compound and the scale of the synthesis. researchgate.net

Chromatographic Methods:

Ion-Exchange Chromatography (IEC): This is a principal method for purifying charged molecules like M6P. iitg.ac.in Anion-exchange chromatography is particularly effective, where the negatively charged phosphate group of M6P binds to a positively charged stationary phase. d-nb.info The compound is typically loaded onto the column at a specific pH and then eluted by increasing the salt concentration (e.g., using a gradient of NaCl or ammonium (B1175870) bicarbonate) or by changing the pH to neutralize the charge on the molecule or the resin. d-nb.info This technique effectively separates the phosphorylated sugar from non-phosphorylated precursors.

Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. iitg.ac.in It is useful for removing high-molecular-weight impurities, such as enzymes used in chemoenzymatic synthesis, or low-molecular-weight salts and reagents. For example, HPLC gel filtration columns have been used as a final purification step for enzymes involved in M6P-related pathways. semanticscholar.org

Immobilized Metal Affinity Chromatography (IMAC): IMAC is a powerful technique for enriching phosphorylated molecules. takarabio.com The method utilizes a resin chelated with metal ions (e.g., Ga³⁺, Fe³⁺, or Ti⁴⁺) that have a high affinity for phosphate groups. takarabio.comnih.gov The synthesized M6P or its phosphorylated analogs selectively bind to the resin and can be eluted after non-phosphorylated impurities are washed away. takarabio.com Hybrid chromatography systems combining IMAC with other methods have been developed to improve the efficiency of phosphopeptide extraction. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for highly polar molecules like M6P, RP-HPLC can be effective for analogs that have been modified with hydrophobic groups. nih.gov For instance, the incorporation of tryptophan residues into M6P-containing glycopeptides aids in their retention on C18 columns, allowing for efficient purification. nih.govteledynelabs.com

Flash Chromatography: This is a rapid form of column chromatography often used for initial purification of protected intermediates during a multi-step synthesis. teledynelabs.comnih.gov For example, intermediates in the synthesis of M6P-containing oligosaccharides are frequently purified on silica (B1680970) gel columns using solvent systems like hexanes/ethyl acetate. nih.gov

The following table provides a summary of purification techniques applicable to Disodium D-mannose 6-phosphate and related compounds.

| Purification Technique | Principle of Separation | Typical Application in M6P Synthesis | Reference |

|---|---|---|---|

| Anion-Exchange Chromatography | Separation based on net negative charge. | Final purification of M6P and its charged analogs, removing non-phosphorylated species. d-nb.info | d-nb.infoiitg.ac.in |

| Silica Gel Flash Chromatography | Separation based on polarity. | Purification of protected, less polar synthetic intermediates. nih.gov | teledynelabs.comnih.gov |

| Immobilized Metal Affinity Chromatography (IMAC) | Specific binding of phosphate groups to chelated metal ions. | Enrichment of phosphorylated proteins, peptides, and M6P analogs from complex mixtures. takarabio.com | takarabio.comnih.gov |

| HPLC Gel Filtration (SEC) | Separation based on molecular size and shape. | Desalting and removal of proteins or other high-molecular-weight impurities. semanticscholar.org | iitg.ac.insemanticscholar.org |

| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purification of M6P analogs modified with hydrophobic moieties (e.g., Trp residues). nih.gov | nih.govteledynelabs.com |

Vi. Analytical Techniques for Research Characterization

Chromatographic Methods

Chromatography is a fundamental analytical tool for the separation and analysis of Disodium (B8443419) D-mannose 6-phosphate. Different chromatographic techniques offer varying levels of resolution, sensitivity, and throughput, making them suitable for diverse analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of Disodium D-mannose 6-phosphate. sigmaaldrich.comsigmaaldrich.com This method offers high resolution and sensitivity, allowing for the separation of the target compound from impurities and other related substances. A typical HPLC analysis involves a stationary phase, often a C18 column, and a mobile phase tailored to achieve optimal separation. nih.gov

Method validation for HPLC analysis of mannose, a related monosaccharide, has demonstrated excellent linearity, reproducibility, and accuracy, with a linearity range of 0.5–500 μg/mL. nih.gov The precision, recovery, and stability of such methods often meet the stringent acceptance criteria set by regulatory bodies. nih.gov For Disodium D-mannose 6-phosphate, HPLC is suitable for confirming an assay of ≥98%. sigmaaldrich.comsigmaaldrich.com

| Parameter | Condition |

|---|---|

| Column | Poroshell EC-C18 (4.6 × 100 mm, 2.7 μm) nih.gov |

| Mobile Phase | Gradient elution with NH4Ac-HAc and acetonitrile (B52724) nih.gov |

| Flow Rate | 1 mL/min nih.gov |

| Detection Wavelength | 254 nm nih.gov |

| Temperature | 37°C nih.gov |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and selective method for the direct determination of carbohydrates like mannose-6-phosphate (B13060355) without the need for derivatization. lcms.cznih.govcreative-biolabs.com This technique is particularly valuable for determining the mannose-6-phosphate content of glycoproteins. lcms.cznih.gov HPAE-PAD separates carbohydrates based on their charge at high pH and detects them electrochemically. chromatographytoday.com

The method is capable of separating mannose-6-phosphate from other monosaccharides and phosphorylated sugars. lcms.cz It is a fast and direct analytical method that is crucial in the characterization of therapeutic recombinant glycoproteins where the presence of mannose-6-phosphate is essential for their biological function. lcms.cz

| Component | Specification |

|---|---|

| Analytical Column | CarboPac PA200 thermofisher.com |

| Eluent | 100 mM Sodium Hydroxide and 100 mM Sodium Acetate thermofisher.com |

| Detection | Pulsed Amperometric Detection (PAD) creative-biolabs.com |

| Sensitivity | Subpicomole to femtomole levels creative-biolabs.com |

Thin Layer Chromatography (TLC) provides a simple and rapid method for the qualitative detection of Disodium D-mannose 6-phosphate. researchgate.net This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. nih.gov For mannose-6-phosphate, TLC can effectively distinguish it from its non-phosphorylated counterpart, mannose. researchgate.net

In a typical TLC analysis, a solution of the sample is spotted onto a TLC plate, which is then developed in a chamber containing a suitable solvent system. nih.gov The separated spots are visualized, often with a chemical stain, and their retention factor (Rf) values are compared to that of a standard. researchgate.net

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 nih.gov |

| Mobile Phase Example | Propanol, distilled water, and butanol mixture nih.gov |

| Detection Method | Aniline and diphenylamine (B1679370) spray reagent nih.gov |

| Observation | Distinct spots for mannose and mannose-6-phosphate researchgate.net |

Spectroscopic and Immunochemical Methods

Spectroscopic and immunochemical methods offer high sensitivity and specificity for the detection and quantification of Disodium D-mannose 6-phosphate and related molecules, such as its receptors.

When coupled with HPLC, post-column fluorescence detection provides a highly sensitive method for the analysis of mannose-6-phosphate containing glycans. nih.gov This technique involves labeling the glycans with a fluorescent tag prior to HPLC separation. nih.gov The separated, fluorescently-labeled glycans are then detected by a fluorescence detector as they elute from the column. nih.gov

Different fluorescent tags, such as 2-aminobenzoic acid (2-AA), 2-aminobenzamide (B116534) (2-AB), and 3-(acetyl-amino)-6-aminoacridine (AA-Ac), can be used, each with its own optimal excitation and emission wavelengths. nih.gov This method is particularly useful for the detailed structural analysis and quantification of complex M6P-containing glycans. nih.gov

| Fluorescent Tag | Excitation (Ex) Wavelength (nm) | Emission (Em) Wavelength (nm) |

|---|---|---|

| 2-Aminobenzoic acid (2-AA) | 360 nih.gov | 425 nih.gov |

| 2-Aminobenzamide (2-AB) | 330 nih.gov | 420 nih.gov |

| 3-(acetyl-amino)-6-aminoacridine (AA-Ac) | 442 nih.gov | 525 nih.gov |

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful immunochemical technique used to quantify the soluble form of the mannose 6-phosphate receptor (M6PR). oup.comnih.gov This assay is highly sensitive and specific, utilizing antibodies that recognize the receptor. oup.comnih.gov A typical sandwich ELISA format involves capturing the soluble M6PR from a sample with one antibody and detecting it with a second, enzyme-conjugated antibody. oup.com

The development of a species-specific two-site sandwich ELISA allows for the quantitative measurement of soluble M6PR in biological fluids like serum. oup.com Such assays have an analytical range typically in the nanogram level and demonstrate low cross-reactivity with other species' receptors. oup.comnih.gov

| Parameter | Finding |

|---|---|

| Assay Type | Two-site sandwich ELISA oup.com |

| Analytical Range | 0.56–28 ng of purified human membrane receptor oup.com |

| Intra-assay Coefficients of Variation | 9%, 13%, and 15% for different serum samples oup.com |

| Cross-reactivity | No detectable activity with rat, mouse, marsupial, ovine, and bovine serum oup.com |

Mass Spectrometry for Structural Confirmation and Glycan Analysis

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of D-mannose 6-phosphate (M6P) and the analysis of M6P-containing glycans. researchgate.netnih.gov A common technique employed is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, which is frequently used to analyze M6P glycans that have been labeled with fluorescent tags. researchgate.netresearchgate.net This method allows for the determination of the mass of individual glycan peaks previously separated by techniques like High-Performance Liquid Chromatography (HPLC), thereby confirming their identities. researchgate.netnih.gov

In a typical workflow, N-glycans from a glycoprotein (B1211001) are released, labeled with a fluorescent tag such as 2-aminobenzoic acid (2-AA), and then analyzed. researchgate.net The mass spectra generated by MALDI-TOF MS can identify glycans containing M6P. researchgate.net However, researchers must be cautious as the acidic conditions of the matrix preparation for MALDI-TOF analysis can sometimes cause partial uncapping of mannosylphosphorylated N-glycans, leading to the appearance of M6P-containing glycans in the mass spectra. researchgate.net

For more detailed structural information and to pinpoint the location of M6P on glycoproteins, advanced MS approaches are utilized. Site-specific glycoproteomic analysis can reveal the specific asparagine residues to which M6P-containing oligosaccharides are attached. acs.orgnih.gov For instance, analysis of recombinant β-glucuronidase identified that Man_7GlcNAc_2-M6P oligosaccharides were present at asparagines 272 and 420, while Man_6GlcNAc_2-M6P was found at asparagine 631. acs.orgnih.gov Furthermore, techniques combining metal affinity chromatography with mass spectrometry, such as Fe³⁺-IMAC, can co-enrich M6P-modified glycopeptides, enabling their detailed characterization. nih.gov Methods like electron-transfer/higher-energy collision dissociation (EThcD) provide confident identification of M6P glycoforms and their precise attachment sites. nih.gov

Table 1: Application of Mass Spectrometry in M6P Glycan Analysis

| Technique | Application | Key Findings/Considerations | Reference(s) |

| MALDI-TOF MS | Confirmation of M6P glycan identity after HPLC separation. | Confirms mass of fluorescently labeled glycans. Acidic matrix can cause artificial uncapping of mannosylphosphorylated glycans. | researchgate.netnih.govresearchgate.net |

| Site-Specific Glycoproteomics | Identification of specific attachment sites of M6P glycans on proteins. | Determined that Man_7GlcNAc_2-M6P and Man_6GlcNAc_2-M6P were attached to specific asparagine residues on β-glucuronidase. | acs.orgnih.gov |

| Fe³⁺-IMAC with EThcD MS | Enrichment and detailed characterization of intact M6P-modified glycopeptides. | Enables confident identification of M6P glycoforms and glycosites from complex cell lysates. | nih.gov |

Enzymatic Assays for Activity and Purity